tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common approach is the reaction of piperazine derivatives with pyridine-based intermediates under controlled conditions. The use of tert-butyl groups helps in protecting reactive sites during the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions, such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyridine-based molecules. Examples are:
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness
What sets tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate apart is its unique combination of a piperazine ring with a pyridine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H27N3O3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-hydroxyethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O3/c1-12-10-14(13(2)21)11-18-15(12)19-6-8-20(9-7-19)16(22)23-17(3,4)5/h10-11,13,21H,6-9H2,1-5H3 |
InChI Key |
AXESCURMAAKFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C)O |
Origin of Product |
United States |
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